ATM Inhibitor-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

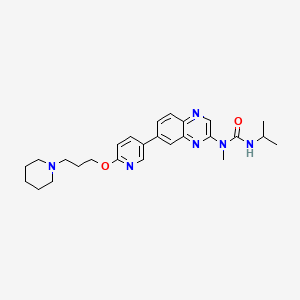

Molecular Formula |

C26H34N6O2 |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

1-methyl-1-[7-[6-(3-piperidin-1-ylpropoxy)-3-pyridinyl]quinoxalin-2-yl]-3-propan-2-ylurea |

InChI |

InChI=1S/C26H34N6O2/c1-19(2)29-26(33)31(3)24-18-27-22-10-8-20(16-23(22)30-24)21-9-11-25(28-17-21)34-15-7-14-32-12-5-4-6-13-32/h8-11,16-19H,4-7,12-15H2,1-3H3,(H,29,33) |

InChI Key |

MZBVEJCJSWMSLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)N(C)C1=CN=C2C=CC(=CC2=N1)C3=CN=C(C=C3)OCCCN4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

ATM Inhibitor-8: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATM Inhibitor-8, also identified as Compound 10r, is a highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] With an IC50 of 1.15 nM, this compound demonstrates significant anti-tumor activity, particularly in combination with DNA-damaging chemotherapeutic agents.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound in the context of DNA repair, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of ATM in DNA Double-Strand Break Repair

Ataxia-Telangiectasia Mutated (ATM) is a serine/threonine kinase that plays a central role in the DNA Damage Response (DDR), primarily activated by DNA double-strand breaks (DSBs). In its inactive state, ATM exists as a non-covalent dimer. Upon sensing a DSB, the MRE11-RAD50-NBS1 (MRN) complex binds to the broken DNA ends and recruits ATM, leading to its autophosphorylation at Ser1981 and dissociation into active monomers.

Activated ATM then orchestrates a complex signaling cascade by phosphorylating a multitude of downstream substrates. These substrates are involved in critical cellular processes aimed at maintaining genomic integrity, including:

-

Cell Cycle Checkpoint Activation: ATM activation leads to the phosphorylation of checkpoint kinases such as CHK2, which in turn phosphorylates CDC25 phosphatases, leading to their degradation and subsequent cell cycle arrest. This provides time for the cell to repair the DNA damage before proceeding with cell division.

-

DNA Repair: ATM is crucial for the initiation of homologous recombination (HR), a major pathway for high-fidelity DSB repair. It phosphorylates several key repair proteins, including BRCA1 and NBS1, facilitating their recruitment to the site of damage.

-

Apoptosis: In cases of irreparable DNA damage, ATM can trigger apoptosis, or programmed cell death, by phosphorylating p53, thereby preventing the propagation of cells with genomic instability.

Given its critical role in cell survival following DNA damage, inhibition of ATM kinase activity is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

This compound (Compound 10r): A Potent and Selective ATM Kinase Inhibitor

This compound is a 3-quinoxalin urea derivative developed through a goal-oriented molecular generation approach.

Chemical Structure:

-

IUPAC Name: 1-(3-(dimethylamino)propyl)-1-(6-(6-methoxypyridin-3-yl)quinoxalin-2-yl)-3-methylurea

-

Molecular Formula: C26H34N6O2

-

Molecular Weight: 462.59 g/mol

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of ATM kinase. By binding to the ATP-binding pocket of ATM, it prevents the phosphorylation of its downstream targets, thereby disrupting the cellular response to DNA double-strand breaks. This inhibition of the DDR leads to:

-

Abrogation of Cell Cycle Checkpoints: In the presence of this compound, cells with DNA damage are unable to arrest the cell cycle, leading to mitotic catastrophe and cell death.

-

Impairment of DNA Repair: The inhibition of ATM prevents the efficient recruitment and activation of key DNA repair proteins, leading to an accumulation of unrepaired DSBs.

-

Synergistic Cytotoxicity with DNA Damaging Agents: By crippling the cell's ability to repair DNA damage, this compound significantly enhances the cytotoxic effects of chemotherapeutic agents that induce DSBs, such as topoisomerase inhibitors (e.g., irinotecan, etoposide).

The following diagram illustrates the ATM signaling pathway and the point of intervention by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| ATM Kinase IC50 | 1.15 nM | |

| Selectivity | High selectivity for ATM over a panel of 103 other kinases. |

Table 2: In Vitro Anti-proliferative Activity in Combination with Irinotecan

| Cell Line | Treatment | IC50 (µM) |

| SW620 (Colon Cancer) | Irinotecan alone | > 10 |

| Irinotecan + 200 nM this compound | 0.22 | |

| MCF-7 (Breast Cancer) | Irinotecan alone | > 1 |

| Irinotecan + 200 nM this compound | 0.036 |

Table 3: In Vivo Anti-tumor Efficacy in SW620 Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 |

| Irinotecan (40 mg/kg) | 45.2 |

| This compound (40 mg/kg) | 21.7 |

| Irinotecan (40 mg/kg) + this compound (40 mg/kg) | 85.35 |

Table 4: Pharmacokinetic Properties in Balb/c Mice (10 mg/kg, i.v.)

| Parameter | Value |

| t1/2 (h) | 2.89 |

| Cmax (ng/mL) | 1234 |

| AUC (0-t) (ng*h/mL) | 3456 |

| Oral Bioavailability (%) | 67.8 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro ATM Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ATM kinase.

Methodology:

-

Reaction Setup: The kinase reaction is performed in a 96-well plate in a final volume of 50 µL containing kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT), 10 µM ATP, and 0.2 µCi/well [γ-33P]ATP.

-

Enzyme and Substrate: Recombinant full-length human ATM kinase and a p53-derived peptide substrate are used.

-

Inhibitor Preparation: this compound is serially diluted in DMSO and added to the reaction wells.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the ATP mixture and incubated for 2 hours at room temperature.

-

Termination and Detection: The reaction is stopped by the addition of 3% phosphoric acid. The radioactivity incorporated into the peptide substrate is measured using a filter-binding method.

-

Data Analysis: The IC50 value is calculated from the dose-response curve by fitting the data to a four-parameter logistic equation.

Western Blot Analysis of ATM Signaling

Objective: To assess the effect of this compound on the phosphorylation of downstream targets of ATM in cells.

Methodology:

-

Cell Culture and Treatment: HCT116 cells are seeded in 6-well plates. After 24 hours, cells are pre-treated with 200 nM this compound for 4 hours, followed by treatment with 25 µM Irinotecan for 1 hour to induce DNA damage.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ATM (Ser1981), phospho-CHK2 (Thr68), and γH2AX (Ser139). A loading control, such as β-actin, is also probed.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution following DNA damage.

Methodology:

-

Cell Culture and Treatment: HCT116 cells are treated with various concentrations of this compound for 48 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Clonogenic Survival Assay

Objective: To assess the long-term survival of cancer cells after treatment with this compound in combination with a DNA-damaging agent.

Methodology:

-

Cell Seeding: SW620 cells are seeded at a low density in 6-well plates.

-

Treatment: After 24 hours, cells are treated with this compound (e.g., 200 nM) and/or Irinotecan (e.g., 0.02 µM) for 24 hours.

-

Colony Formation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

-

Fixation and Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.

-

Colony Counting: The number of colonies containing at least 50 cells is counted.

-

Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, normalized to the plating efficiency.

Conclusion

This compound (Compound 10r) is a potent and selective inhibitor of ATM kinase that effectively disrupts the DNA damage response in cancer cells. Its mechanism of action, centered on the abrogation of cell cycle checkpoints and impairment of DNA repair, leads to a synergistic enhancement of the anti-tumor activity of DNA-damaging agents. The favorable pharmacokinetic profile and significant in vivo efficacy of this compound in combination with irinotecan highlight its potential as a promising therapeutic agent for the treatment of cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

In-Depth Technical Guide: ATM Inhibitor-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ATM Inhibitor-8, a potent and selective antagonist of the Ataxia-Telangiectasia Mutated (ATM) kinase. The document details its inhibitory concentration, the intricate ATM signaling pathway, and the experimental protocols necessary for its study.

Core Compound Data: this compound

This compound, also identified as Compound 10r, is a highly potent, selective, and orally active inhibitor of ATM kinase.[1] Its primary function is to block the catalytic activity of ATM, a critical regulator of the DNA damage response (DDR).

Quantitative Inhibitory Data

The potency of a kinase inhibitor is a critical parameter in drug development and mechanistic studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Compound | Target | IC50 (nM) |

| This compound | ATM Kinase | 1.15 |

Table 1: Potency of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the ATM kinase by 50%. This sub-nanomolar potency highlights the strong interaction between this compound and its target.[1]

The ATM Signaling Pathway in DNA Damage Response

Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and initiates a signaling cascade that coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[2][3] Understanding this pathway is crucial for contextualizing the effects of this compound.

Figure 1: ATM Signaling Cascade. This diagram illustrates the central role of ATM in the DNA damage response.

Experimental Protocols

Protocol 1: In Vitro ATM Kinase Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of an ATM inhibitor using an ELISA-based assay.

Objective: To quantify the concentration of this compound required to inhibit 50% of ATM kinase activity in a cell-free system.

Materials:

-

Purified recombinant full-length ATM kinase

-

GST-p53(1-101) substrate

-

This compound

-

96-well Maxisorp plates

-

Reaction Buffer (specific composition may vary, but generally contains HEPES, MgCl2, MnCl2, DTT, and ATP)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Anti-Phospho(Ser15)-p53 antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the GST-p53(1-101) substrate and incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with Wash Buffer to remove any unbound substrate.

-

Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.

-

Inhibitor Addition: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Kinase Reaction: Add the purified ATM kinase and ATP to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60-90 minutes) at 30°C.

-

Detection:

-

Wash the plate to remove the reaction mixture.

-

Add the primary antibody (anti-Phospho(Ser15)-p53) and incubate for 1 hour.

-

Wash and add the HRP-conjugated secondary antibody for 1 hour.

-

Wash and add the TMB substrate.

-

Stop the reaction with the stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Figure 2: IC50 Determination Workflow. A typical experimental workflow for determining the IC50 of a kinase inhibitor.

Protocol 2: Cellular Assay for ATM Inhibition (Western Blot)

This protocol details the procedure for assessing the inhibition of the ATM signaling pathway within a cellular context using Western blotting.

Objective: To determine the effect of this compound on the phosphorylation of downstream ATM targets in cancer cell lines (e.g., HCT116, SW620, MCF-7) following DNA damage.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

Cell culture medium and supplements

-

This compound

-

DNA damaging agent (e.g., Etoposide, Irinotecan, or ionizing radiation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ATM (S1981), anti-ATM, anti-p-CHK2 (T68), anti-CHK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage using a DNA damaging agent or ionizing radiation.

-

Incubate for a specified time (e.g., 1-4 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer.

-

Quantify protein concentration.

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Wash and apply ECL substrate.

-

-

Data Acquisition and Analysis:

-

Capture chemiluminescent signal using an imaging system.

-

Analyze band intensities to determine the relative phosphorylation levels of ATM targets. A decrease in the phosphorylated form of the target relative to the total protein indicates inhibition.

-

Figure 3: Western Blot Workflow. Workflow for assessing cellular ATM inhibition.

Conclusion

This compound is a powerful tool for investigating the ATM signaling pathway and holds potential as a therapeutic agent, particularly in oncology. Its sub-nanomolar IC50 value underscores its high potency. The provided protocols offer a foundational framework for researchers to study its effects both in vitro and in cellular contexts. Accurate and reproducible experimental design, as outlined in this guide, is paramount for advancing our understanding of ATM inhibition and its therapeutic applications.

References

The Discovery and Preclinical Profile of ATM Inhibitor-8: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

ATM Inhibitor-8, also identified as compound 10r, is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] Developed from a 3-quinoxalin urea scaffold, this compound demonstrates significant potential as an anti-tumor agent, particularly in combination with chemotherapy.[2] This technical guide provides a comprehensive overview of the discovery, chemical properties, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.

Introduction to ATM Inhibition

The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), a vital signaling network for maintaining genomic integrity.[3] In response to DNA double-strand breaks (DSBs), ATM autophosphorylates at Serine 1981, activating a signaling cascade that includes key downstream targets like CHK2 and p53.[4] This cascade orchestrates cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of cells with damaged DNA. Given its central role in the DDR, ATM is a compelling target for cancer therapy. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents such as radiation and certain chemotherapies.

Discovery of this compound

The discovery of this compound (compound 10r) stemmed from a goal-oriented molecule generation and virtual screening approach focused on identifying novel 3-quinoxalin urea derivatives as potent ATM inhibitors. The initial lead compound, 7a, showed promising ATM inhibition but suffered from poor metabolic stability. Subsequent optimization efforts focused on enhancing potency, selectivity against the related kinase ATR, and improving metabolic clearance, ultimately leading to the identification of this compound.

Chemical Structure and Properties

This compound is chemically known as 3-isopropyl-1-methyl-1-(6-(6-(3-(piperidin-1-yl)propoxy)pyridin-3-yl)quinoxalin-7-yl)urea.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H34N6O2 | |

| Molecular Weight | 462.59 g/mol | |

| CAS Number | 2956666-60-5 |

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 2: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| ATM IC50 | 1.15 nM | |

| Selectivity vs. ATR | High (specific values not detailed in initial findings) |

Table 3: In Vitro Anti-proliferative Activity in Combination with Irinotecan

| Cell Line | Combination Effect | Reference |

| MCF-7 (Breast Cancer) | Synergistic | |

| SW620 (Colorectal Cancer) | Synergistic |

Table 4: In Vivo Pharmacokinetics in Balb/c Mice (10 mg/kg, i.v.)

| Parameter | Value | Reference |

| Cmax | 6793.55 ng/mL | |

| Tmax | 0.88 h | |

| t1/2 | 5.29 h | |

| AUCINF_obs | 13027.01 ng·h/mL | |

| Bioavailability (F%) | Excellent (specific value not detailed in initial findings) |

Table 5: In Vivo Efficacy in SW620 Xenograft Model

| Treatment | Outcome | Reference |

| This compound (20 or 40 mg/kg, p.o.) + Irinotecan (40 mg/kg, i.p.) | Significant tumor growth inhibition |

Experimental Protocols

ATM Kinase Activity Assay (LanthaScreen™)

This protocol is a representative method for assessing ATM kinase activity.

-

Reagent Preparation :

-

Prepare a 1X Kinase Buffer A solution from a 5X stock.

-

Prepare a 2X serial dilution of the ATM kinase.

-

Prepare a 2X substrate/ATP mixture.

-

Prepare a 2X EDTA/Tb-labeled antibody mixture in TR-FRET dilution buffer.

-

-

Assay Procedure :

-

Add 5 µL of the 2X kinase dilution to each well of a 384-well plate.

-

Add 5 µL of the 2X substrate/ATP mixture to initiate the reaction.

-

Incubate for 1 hour at room temperature.

-

Add 10 µL of the 2X EDTA/antibody mixture to stop the reaction and initiate detection.

-

Incubate for 30 minutes at room temperature and read the plate on a TR-FRET compatible plate reader.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the steps for determining cell viability.

-

Cell Plating :

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment :

-

Prepare serial dilutions of this compound and/or irinotecan in complete medium.

-

Add 100 µL of the drug dilutions to the wells.

-

-

Assay Measurement :

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Western Blotting for ATM Signaling Pathway

This protocol is for the detection of key proteins in the ATM signaling pathway.

-

Cell Treatment and Lysis :

-

Treat cells with this compound and/or a DNA damaging agent (e.g., irinotecan).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis :

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

-

Protein Transfer and Immunoblotting :

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-ATM (Ser1981), phospho-Chk2 (Thr68), and total ATM/Chk2 overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

In Vivo Xenograft Study

This protocol describes a typical xenograft study to evaluate in vivo efficacy.

-

Tumor Implantation :

-

Subcutaneously inject SW620 cells into the flank of immunocompromised mice.

-

-

Drug Administration :

-

Once tumors reach a palpable size, randomize mice into treatment groups.

-

Administer this compound (e.g., 20 or 40 mg/kg) orally once daily.

-

Administer irinotecan (e.g., 40 mg/kg) intraperitoneally once weekly.

-

-

Tumor Measurement and Analysis :

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by blocking the kinase activity of ATM, thereby inhibiting the downstream signaling cascade that is crucial for the repair of DNA double-strand breaks. This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in cell death, particularly when combined with DNA-damaging chemotherapeutic agents like irinotecan.

Conclusion

This compound is a promising, potent, and orally available ATM inhibitor with demonstrated preclinical anti-tumor activity, especially in combination with chemotherapy. Its favorable pharmacokinetic profile and efficacy in xenograft models warrant further investigation for its clinical development in the treatment of various cancers. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 2. Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Western blot analysis [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

cellular pathways affected by ATM Inhibitor-8

An In-depth Technical Guide to the Cellular Pathways Affected by ATM Inhibitor-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Its central role in orchestrating DNA repair, cell cycle checkpoint control, and apoptosis has made it a prime target for cancer therapy. ATM inhibitors are designed to disrupt these critical cellular processes, thereby sensitizing cancer cells to DNA-damaging agents. This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule inhibitor of ATM. We will delve into the core cellular pathways it affects, present quantitative data on its activity, provide detailed experimental protocols for its characterization, and visualize key mechanisms and workflows.

Introduction to ATM and the Role of this compound

ATM is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1][2] In response to DSBs, ATM is rapidly activated and phosphorylates a multitude of downstream substrates to initiate the DNA Damage Response (DDR).[3][4][5] This intricate signaling network temporarily halts the cell cycle to allow for DNA repair or, if the damage is irreparable, triggers programmed cell death (apoptosis).

Many cancer cells have a compromised DDR, making them more reliant on specific repair pathways and simultaneously more susceptible to further DNA damage. By blocking ATM, inhibitors prevent cancer cells from repairing DSBs induced by radiation or chemotherapy, leading to an accumulation of lethal damage and subsequent cell death.

This compound (also known as Compound 10r) is a highly potent, selective, and orally active inhibitor of ATM kinase. Its primary mechanism of action is to competitively block the ATP-binding site of ATM, thereby preventing the phosphorylation of its downstream targets and effectively shutting down the ATM-mediated DDR cascade.

Quantitative Data Summary for this compound

The efficacy and characteristics of this compound have been quantified in various preclinical studies. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Cell Line(s) | Notes |

|---|---|---|---|

| IC₅₀ (ATM Kinase) | 1.15 nM | - | Potent and specific inhibition of ATM kinase activity. |

| Cell Proliferation | Inhibition observed | HCT116, SW620, MCF-7 | Demonstrates anti-proliferative effects in colorectal and breast cancer cells. |

Table 2: Synergistic Effects with Chemotherapeutic Agents (200 nM this compound)

| Combination Agent | Cell Line | Effect |

|---|---|---|

| Irinotecan (0.22 µM) | SW620 | Inhibited cell viability. |

| Irinotecan (0.02 µM) | SW620 | Inhibited cell colony formation. |

| Irinotecan (25 µM) | HCT116 | Obvious inhibition of the ATM pathway. |

| Etoposide (4.22 µM) | MCF-7 | Inhibited cell viability. |

| Irinotecan (0.036 µM) | MCF-7 | Inhibited cell viability. |

Table 3: Effect on Cell Cycle Distribution

| Treatment | Cell Line | Incubation Time | Result |

|---|

| This compound (increasing conc.) | HCT116 | 48 h | Decreased percentage of cells in G0/G1 phase and increased percentage in G2/M phase. |

Table 4: In Vivo Efficacy

| Animal Model | Combination Agent | Administration Route | Result |

|---|

| SW620 Mouse Xenograft | Irinotecan (40 mg/kg) | Oral (p.o.) | Significantly inhibited tumor growth. |

Core Cellular Pathways Affected by this compound

The DNA Damage Response (DDR) Pathway

Upon induction of DSBs by agents like ionizing radiation or chemotherapy, the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the site of damage. This triggers ATM's autophosphorylation at Serine 1981, leading to its activation. Activated ATM then phosphorylates a host of downstream targets, including Checkpoint Kinase 2 (CHK2) at Threonine 68, and the tumor suppressor p53. This cascade is fundamental for initiating DNA repair and cell cycle arrest. This compound blocks this initial activation step, preventing the entire downstream signaling cascade and leaving DSBs unrepaired.

Cell Cycle Regulation

A critical function of the ATM-mediated DDR is to arrest the cell cycle, providing time for DNA repair before the damaged genetic material is replicated (S phase) or segregated into daughter cells (M phase). Activated ATM enforces cell cycle checkpoints, primarily the G1/S and G2/M checkpoints.

-

G1/S Checkpoint: ATM phosphorylates and stabilizes p53, which in turn induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that prevents entry into S phase.

-

G2/M Checkpoint: ATM activates CHK2, which phosphorylates and inactivates Cdc25 phosphatases. Inactive Cdc25 cannot activate the CDK1/Cyclin B complex, thereby blocking entry into mitosis.

By inhibiting ATM, this compound abrogates these checkpoints. Cells with damaged DNA are unable to arrest, leading them to enter mitosis prematurely. This often results in "mitotic catastrophe," a form of cell death caused by improper chromosome segregation. Data shows that treatment with this compound leads to an accumulation of cells in the G2/M phase, consistent with a failure to properly execute the G2/M checkpoint.

Apoptosis Induction (Synergistic Effects)

While ATM's primary role is to promote cell survival through DNA repair, it can also initiate apoptosis when DNA damage is too extensive to be repaired. The therapeutic strategy behind ATM inhibitors relies heavily on this principle. By disabling the DNA repair pathway, this compound transforms sublethal DNA damage (caused by a low dose of chemotherapy, for example) into a lethal event. The accumulation of unrepaired DSBs forces the cell towards apoptosis. This synergistic interaction allows for lower, less toxic doses of conventional therapies to be effective.

Experimental Protocols

The following protocols are foundational for assessing the cellular effects of ATM inhibitors like this compound.

Western Blot for Analysis of ATM Pathway Inhibition

This protocol is used to measure the phosphorylation status of ATM and its downstream targets, providing direct evidence of inhibitor activity.

-

1. Cell Culture and Treatment:

-

Culture cells (e.g., HCT116) to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage with an agent like etoposide or ionizing radiation (IR). Include vehicle-only, damage-only, and inhibitor-only controls.

-

Harvest cells at desired time points.

-

-

2. Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

3. Protein Quantification:

-

Determine protein concentration using a BCA or Bradford assay.

-

-

4. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer separated proteins to a PVDF membrane.

-

-

5. Immunodetection:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.

-

Incubate overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-ATM S1981, anti-p-CHK2 T68, total ATM, total CHK2, and a loading control like β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

6. Signal Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Perform densitometric analysis to quantify band intensity.

-

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

1. Cell Preparation:

-

Seed 1-2 x 10⁶ cells and treat with this compound for the desired duration (e.g., 48 hours).

-

Harvest cells, including both adherent and floating populations.

-

-

2. Fixation:

-

Wash cells with cold PBS.

-

Resuspend the cell pellet in ~500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours (can be stored for weeks).

-

-

3. Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of double-stranded RNA.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

4. Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Gate on single cells to exclude doublets.

-

Generate a histogram of PI fluorescence intensity, which corresponds to DNA content.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.

-

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

1. Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane, thus it only stains late apoptotic and necrotic cells.

-

2. Cell Preparation:

-

Induce apoptosis by treating cells with this compound in combination with a DNA-damaging agent. Include appropriate controls.

-

Harvest 1-5 x 10⁵ cells by centrifugation.

-

-

3. Staining:

-

Wash cells once with cold PBS.

-

Resuspend cells in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).

-

Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

-

4. Flow Cytometry:

-

Analyze samples promptly by flow cytometry.

-

Create a quadrant plot:

-

Lower-Left (Annexin V-/PI-): Viable cells.

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V-/PI+): Primarily necrotic cells/debris.

-

-

Mandatory Visualizations

Conclusion

This compound is a potent and specific tool for disrupting the ATM-mediated DNA damage response. By targeting the apex of this critical signaling cascade, it effectively blocks downstream events including cell cycle checkpoint activation and DNA repair. The primary consequence of this inhibition is the sensitization of cancer cells to DNA-damaging agents, leading to increased mitotic catastrophe and apoptosis. The data strongly supports its use in combination therapies, a strategy that holds significant promise for overcoming resistance and improving outcomes in oncology. The experimental protocols detailed herein provide a robust framework for further investigation into the therapeutic potential of this compound and other molecules in its class.

References

- 1. ULS |Focus on small molecule Inhibitors&Agonists [ubiochem.com]

- 2. researchgate.net [researchgate.net]

- 3. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are ATM inhibitors and how do they work? [synapse.patsnap.com]

- 5. scbt.com [scbt.com]

Preclinical Profile of ATM Inhibitor-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for ATM Inhibitor-8 (also referred to as Compound 10r), a highly potent and selective, orally active inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. The information presented herein is compiled from publicly available data, with a primary focus on the findings published by Deng et al. in the Journal of Medicinal Chemistry (2023). This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of ATM inhibition.

Core Concept: Targeting the DNA Damage Response

The ATM kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA damage, particularly DNA double-strand breaks (DSBs).[1] In many cancers, the DDR pathway is exploited to maintain genomic integrity and promote survival despite the inherent instability of cancer cells. By inhibiting ATM, this compound prevents the repair of DNA damage, which can lead to synthetic lethality in cancer cells with specific genetic backgrounds or sensitize them to DNA-damaging agents like chemotherapy and radiation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, cellular activity, and in vivo pharmacokinetic properties.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Cell Line | Value | Combination Agent | Reference |

| IC50 (ATM Kinase) | - | 1.15 nM | - | [3] |

| Cell Viability | MCF-7 | - | 4.22 µM Etoposide | [4] |

| MCF-7 | - | 0.036 µM Irinotecan | ||

| SW620 | - | 0.22 µM Irinotecan | ||

| Colony Formation | SW620 | - | 0.02 µM Irinotecan |

Note: Specific IC50 values for cell viability and colony formation assays were not available in the public domain.

Table 2: In Vivo Pharmacokinetics in Balb/c Mice (10 mg/kg)

| Route | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | CL_obs (L·h/kg) | Vss_obs (L/kg) | AUCINF_obs (ng·h/mL) | F (%) |

| Intravenous (i.v.) | 6793.55 | 0.88 | 5.29 | 0.78 | 5.93 | 13027.01 | - |

| Oral (p.o.) | 10216.65 | 0.33 | 3.37 | 0.73 | 3.52 | 13952.23 | 107.10 |

Data obtained from MedChemExpress, citing Deng et al., J Med Chem. 2023 Jul 27.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the experimental designs used to evaluate this compound, the following diagrams are provided.

ATM Signaling Pathway and Inhibition

Western Blot Experimental Workflow

In Vivo Xenograft Study Workflow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of ATM inhibitors. These protocols are based on standard laboratory procedures and information gathered from various sources.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

Objective: To determine the effect of this compound, alone or in combination with other agents, on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, SW620, MCF-7)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Combination agent (e.g., Irinotecan, Etoposide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Drug Treatment: Treat cells with serial dilutions of this compound, the combination agent, or both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

Reagent Addition:

-

For MTT: Add MTT solution to each well and incubate for 4 hours. Then, add DMSO to dissolve the formazan crystals.

-

For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Western Blot Analysis

Objective: To assess the inhibition of the ATM signaling pathway by measuring the phosphorylation of ATM and its downstream target Chk2.

Materials:

-

Cancer cell lines

-

This compound

-

DNA damaging agent (e.g., Irinotecan)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ATM S1981, anti-ATM, anti-p-Chk2 T68, anti-Chk2, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by treatment with a DNA damaging agent for a specified time (e.g., 4 hours).

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified duration (e.g., 48 hours).

-

Harvesting and Fixation: Harvest approximately 1 x 10^6 cells, wash with PBS, and fix by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse model.

Materials:

-

Immunodeficient mice (e.g., Balb/c nude mice)

-

SW620 human colon cancer cells

-

This compound

-

Irinotecan

-

Vehicle solution

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject SW620 cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment Administration:

-

Administer Irinotecan (e.g., 40 mg/kg, intraperitoneally, once weekly).

-

Administer this compound (e.g., 20 or 40 mg/kg, orally, once daily for 3 days every week, starting 24 hours after Irinotecan dosing).

-

Include vehicle and single-agent control groups.

-

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a maximum allowed size.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the combination therapy compared to single agents and the vehicle control.

Conclusion

The preclinical data for this compound demonstrates its high potency against ATM kinase and its ability to sensitize cancer cells to DNA-damaging chemotherapy in vitro and in vivo. The favorable oral bioavailability and pharmacokinetic profile in mice further support its potential for clinical development. The experimental protocols and workflows provided in this guide offer a framework for further investigation and validation of this compound and other ATM inhibitors in a preclinical setting. Further studies are warranted to explore the full therapeutic potential of this compound in various cancer types and combination regimens.

References

Target Validation of ATM Inhibitor-8 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target validation of ATM Inhibitor-8, a potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor. The information presented is collated from preclinical research and is intended to provide a detailed understanding of the inhibitor's mechanism of action, experimental validation, and potential as a therapeutic agent in oncology.

Introduction to ATM Inhibition in Cancer Therapy

The Ataxia-Telangiectasia Mutated (ATM) protein kinase is a master regulator of the DNA damage response (DDR), a critical signaling network that maintains genomic integrity. In response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, ATM is activated and orchestrates a cascade of downstream signaling events. These events lead to the phosphorylation of numerous substrates involved in cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[1][2]

In many cancer cells, the DDR pathway is dysregulated, leading to increased reliance on specific repair pathways for survival. Targeting key nodes in the DDR, such as ATM, presents a promising therapeutic strategy. By inhibiting ATM, cancer cells become more susceptible to the cytotoxic effects of DNA-damaging agents like chemotherapy and radiotherapy. ATM inhibitors can prevent the repair of DSBs, leading to the accumulation of lethal DNA damage and subsequent cancer cell death.

This compound (also known as Compound 10r) is a novel, potent, and selective 3-quinoxalin urea derivative that has demonstrated significant potential as an ATM inhibitor for cancer therapy.[1] This guide will delve into the preclinical data that validates ATM as the target of this inhibitor in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target | IC50 (nM) |

| ATM | 1.15 |

Table 2: In Vitro Anti-proliferative Activity of this compound in Combination with Chemotherapeutic Agents [1]

| Cell Line | Combination Agent | This compound Concentration (nM) | Chemotherapeutic Agent Concentration (µM) | Effect |

| HCT116 (colorectal) | Irinotecan | 200 | 25 | Inhibition of ATM pathway |

| SW620 (colorectal) | Irinotecan | 200 | 0.22 | Inhibition of cell viability |

| SW620 (colorectal) | Irinotecan | Not Specified | 0.02 | Inhibition of colony formation |

| MCF-7 (breast) | Etoposide | 200 | 4.22 | Inhibition of cell viability |

| MCF-7 (breast) | Irinotecan | 200 | 0.036 | Inhibition of cell viability |

Table 3: In Vivo Anti-tumor Efficacy of this compound in a SW620 Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition |

| This compound + Irinotecan | This compound: 20 or 40 mg/kg, p.o. daily for 3 days/week; Irinotecan: 40 mg/kg, i.p. once weekly | Significant inhibition of tumor growth |

Table 4: Pharmacokinetic Properties of this compound in Balb/c Mice

| Administration Route | Dose (mg/kg) | Key Findings |

| Intravenous (i.v.) | 10 | Lower plasma clearance, higher plasma exposure |

| Oral (p.o.) | Not Specified | Excellent oral bioavailability |

Signaling Pathways and Experimental Workflows

Visual representations of the ATM signaling pathway and the experimental workflow for validating this compound are provided below.

Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.

Caption: Experimental Workflow for this compound Target Validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments performed in the validation of this compound.

In Vitro ATM Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ATM kinase.

-

Materials:

-

Recombinant human ATM kinase

-

GST-p53 (1-49) as substrate

-

ATP

-

Kinase buffer (specific composition required from the primary source)

-

This compound (serial dilutions)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the ATM kinase, substrate, and ATP to the wells of a 384-well plate containing the diluted inhibitor.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

-

The IC50 value is calculated by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Western Blot Analysis for ATM Signaling

-

Objective: To assess the effect of this compound on the phosphorylation of ATM and its downstream targets in cancer cells.

-

Materials:

-

HCT116 cells

-

This compound

-

Irinotecan (DNA damaging agent)

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-γH2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with 200 nM this compound for a specified time (e.g., 1 hour).

-

Treat the cells with 25 µM Irinotecan for 4 hours to induce DNA damage.

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Cell Viability Assay

-

Objective: To evaluate the effect of this compound on the viability of cancer cells in combination with chemotherapeutic agents.

-

Materials:

-

SW620 or MCF-7 cells

-

This compound

-

Irinotecan or Etoposide

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or similar cell viability reagent

-

-

Procedure:

-

Seed cells in 96-well plates at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a fixed concentration of this compound (e.g., 200 nM) and varying concentrations of the chemotherapeutic agent.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Materials:

-

HCT116 cells

-

This compound

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates.

-

Treat the cells with 200 nM this compound for 48 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

In Vivo Xenograft Study

-

Objective: To assess the in vivo anti-tumor efficacy of this compound in combination with chemotherapy.

-

Materials:

-

Female BALB/c nude mice

-

SW620 cells

-

Matrigel

-

This compound

-

Irinotecan

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject SW620 cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into different treatment groups (e.g., vehicle control, Irinotecan alone, this compound alone, and the combination).

-

Administer the treatments according to the specified dosing regimen (e.g., Irinotecan i.p. once weekly, this compound p.o. daily for 3 days per week).

-

Measure the tumor volume with calipers every few days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Conclusion

The preclinical data strongly support the validation of ATM as the primary target of this compound in cancer cells. The inhibitor demonstrates potent and selective enzymatic inhibition of ATM, leading to the suppression of the DNA damage response signaling cascade. In cellular assays, this compound effectively sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents by preventing DNA repair and inducing cell cycle arrest. Furthermore, in vivo studies have shown that the combination of this compound with chemotherapy leads to significant tumor growth inhibition. These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of cancer and provide a solid foundation for its further clinical development.

References

The Role of ATM Inhibitor-8 in Sensitizing Tumors to Radiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Ataxia-telangiectasia mutated (ATM) is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a primary cytotoxic lesion induced by ionizing radiation.[1] In the context of oncology, the ATM signaling pathway is a critical determinant of tumor radioresistance.[2] Inhibition of ATM has emerged as a promising therapeutic strategy to enhance the efficacy of radiotherapy. This technical guide provides an in-depth overview of the role of a representative ATM inhibitor, herein referred to as ATM Inhibitor-8, in sensitizing tumor cells to radiation. We will delve into the core mechanisms of action, present quantitative data from preclinical studies, detail key experimental protocols for assessing radiosensitization, and visualize the intricate signaling pathways and experimental workflows involved.

Core Concept: Targeting the DNA Damage Response

Ionizing radiation induces a variety of DNA lesions, with DSBs being the most lethal. In response to DSBs, ATM is rapidly activated, initiating a complex signaling cascade known as the DNA Damage Response (DDR).[3][4] This response encompasses:

-

Cell Cycle Arrest: ATM activation leads to the phosphorylation of downstream targets such as CHK2 and p53.[5] This cascade results in cell cycle arrest at the G1/S and G2/M checkpoints, providing time for the cell to repair DNA damage before proceeding with replication or mitosis.

-

DNA Repair: ATM plays a crucial role in orchestrating the repair of DSBs through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ).

-

Apoptosis: In cases of overwhelming DNA damage, ATM can trigger programmed cell death, or apoptosis, to eliminate critically damaged cells.

By inhibiting the kinase activity of ATM, this compound disrupts these vital cellular defense mechanisms. This inhibition prevents cancer cells from effectively repairing radiation-induced DNA damage, leading to an accumulation of lethal lesions. Consequently, cells are forced to enter mitosis with unrepaired DNA, resulting in mitotic catastrophe and enhanced cell death, thereby sensitizing the tumor to the effects of radiation.

Quantitative Data Summary

The efficacy of ATM inhibitors as radiosensitizers has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: Potency of Various ATM Inhibitors

| ATM Inhibitor | Cell Line(s) | Assay Type | IC50 (nM) | Reference |

| AZD1390 | Glioma & Lung Cancer | Cellular | 0.78 | |

| M3541 | A549 (Lung) | Biochemical | <1 | |

| M4076 | A549 (Lung) | Biochemical | <1 | |

| KU-60019 | U1242 & U87 (Glioma) | Cellular | Not Specified | |

| GSK635416A | HNSCC | Cellular | Not Specified |

Table 2: Radiosensitization Effect of ATM Inhibitors

| ATM Inhibitor | Cell Line | Parameter | Value | Reference |

| KU-60019 | U87 and U1242 Glioma | Dose Enhancement Ratio (DER) at 8 Gy | 3.0 and 3.2, respectively | |

| KU-60019 | Mouse Glioma Stem Cells | Survival Reduction at 10 Gy | Significant (P < 0.0001) | |

| KU-60019 | Orthotopic U87 Glioma Xenograft | Increase in Mean Survival (vs. Radiation alone) | 16 days | |

| M3541 | A549, A375, RKO | ATM Autophosphorylation Inhibition (at 1 µM) | >90% |

Signaling Pathways

The radiosensitizing effect of this compound is a direct consequence of its impact on the ATM-mediated signaling pathway.

The Canonical ATM DNA Damage Response Pathway

Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the DNA damage response. Inhibition of ATM disrupts this entire cascade.

Caption: ATM DNA Damage Response Pathway and the Impact of this compound.

ATM Inhibition and Inflammatory Signaling

Recent studies have revealed that the inhibition of ATM in combination with radiation can also modulate the tumor microenvironment by activating inflammatory signaling pathways. The accumulation of unrepaired DNA fragments in the cytoplasm can activate the cGAS/STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This can enhance the anti-tumor immune response.

Caption: ATM Inhibition-Mediated Activation of Inflammatory Signaling.

Experimental Protocols

To assess the radiosensitizing effects of this compound, several key in vitro and in vivo experiments are routinely performed.

Clonogenic Survival Assay

This is the gold-standard method for determining cell reproductive death following treatment with ionizing radiation.

Methodology:

-

Cell Seeding: Plate an appropriate number of cells into 6-well plates. The cell number will depend on the radiation dose and the expected survival fraction (typically ranging from 200 to 5000 cells per well). Allow cells to attach for at least 6 hours.

-

Treatment: Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time before irradiation (e.g., 1 hour).

-

Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Colony Formation: After irradiation, replace the medium with fresh complete medium (with or without this compound, depending on the experimental design). Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

-

Staining and Counting: Fix the colonies with a solution of methanol and stain with crystal violet. Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction at each radiation dose relative to the non-irradiated control for each treatment group. The dose enhancement ratio (DER) can be calculated to quantify the extent of radiosensitization.

Western Blot Analysis for DDR Markers

This technique is used to assess the inhibition of ATM activity by measuring the phosphorylation status of its downstream targets.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and/or radiation. At various time points post-treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against key DDR proteins, such as phospho-ATM (Ser1981), total ATM, phospho-CHK2 (Thr68), total CHK2, and γH2AX (phospho-H2AX Ser139). Subsequently, incubate with the appropriate secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental Workflow for a Clonogenic Survival Assay.

Conclusion and Future Directions

The inhibition of ATM represents a compelling strategy to overcome tumor radioresistance. By disrupting the core of the DNA damage response, ATM inhibitors like the conceptual this compound can significantly enhance the cytotoxic effects of ionizing radiation. The preclinical data strongly support the continued investigation of this class of drugs in combination with radiotherapy.

Future research should focus on:

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. Tumors with mutations in other DDR pathway components, such as p53, may exhibit synthetic lethality with ATM inhibition.

-

Combination Therapies: Exploring the synergistic potential of ATM inhibitors with other DNA damaging agents (e.g., PARP inhibitors) and immunotherapies. The ability of ATM inhibition to stimulate an anti-tumor immune response opens up new avenues for triple-combination therapies.

-

Clinical Translation: Carefully designed clinical trials are necessary to determine the safety and efficacy of ATM inhibitors in combination with radiation in cancer patients. Understanding the therapeutic window and potential for normal tissue toxicity will be critical for successful clinical implementation.

This technical guide provides a foundational understanding of the role of this compound in tumor radiosensitization. The detailed protocols and pathway diagrams serve as a resource for researchers and drug development professionals working to advance this promising therapeutic approach.

References

- 1. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]

The Core of Synthetic Lethality: A Technical Guide to ATM Inhibitor-8 and PARP Inhibitor Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of DNA Damage Response (DDR) pathways is a cornerstone of genomic integrity. Cancer cells, often characterized by defects in these pathways, develop a reliance on compensatory repair mechanisms for survival. This dependency creates a vulnerability that can be exploited through the concept of "synthetic lethality," where the simultaneous inhibition of two key DNA repair proteins leads to cancer cell death, while cells with at least one functional protein remain viable. This technical guide delves into the potent synthetic lethal relationship between the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase, with a focus on the highly selective ATM Inhibitor-8 (also known as Compound 10r) , and Poly (ADP-ribose) Polymerase (PARP) inhibitors.

ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs), orchestrating cell cycle arrest and activating downstream repair pathways, including Homologous Recombination (HR).[1][2] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand breaks (SSBs).[3] Inhibition of PARP leads to the accumulation of SSBs, which, upon replication, can collapse replication forks and generate DSBs.[4][5] In cancer cells with deficient ATM function, the ability to repair these PARP inhibitor-induced DSBs is compromised, leading to genomic instability and apoptotic cell death.

This guide provides a comprehensive overview of the preclinical evidence supporting the synthetic lethal interaction between ATM and PARP inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. While direct quantitative data for the combination of this compound and PARP inhibitors is not yet extensively published, this document leverages data from other potent and selective ATM inhibitors to illustrate the principles and potential of this therapeutic strategy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of combining ATM inhibitors with PARP inhibitors in various cancer cell lines.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (nM) | Cell Lines Tested | Publication |

| This compound (Compound 10r) | ATM | 1.15 | HCT116, SW620, MCF-7 |

Table 2: Synergistic Effects of ATM and PARP Inhibitors on Cell Viability

| Cancer Type | Cell Line | ATM Inhibitor (Concentration) | PARP Inhibitor (IC50 in µM) | Fold Sensitization | Publication |

| Colorectal Cancer | HCT116 p53 +/+ | KU55933 (7.5 µM) | Olaparib (~1) | ~20-fold reduction in survival at 3µM Olaparib | |

| Colorectal Cancer | HCT116 p53 -/- | KU55933 (7.5 µM) | Olaparib (~0.5) | ~250-fold reduction in survival at 3µM Olaparib | |

| Breast Cancer | CAL-51 | KU55933 (10 µM) | Olaparib (~5) | Significant increase in apoptosis | |

| Breast Cancer | MCF-7 | KU55933 (10 µM) | Olaparib (~10) | Significant increase in apoptosis | |

| Endometrial Cancer | Ishikawa | KU-55933 | Olaparib | Enhanced sensitivity | |

| Endometrial Cancer | Hec-108 | KU-55933 | Olaparib | Enhanced sensitivity |

Table 3: In Vivo Efficacy of ATM and PARP Inhibitor Combination

| Cancer Model | ATM Inhibitor (Dose) | PARP Inhibitor (Dose) | Outcome | Publication |

| SW620 Xenograft | This compound (20 or 40 mg/kg, p.o.) | Irinotecan (40 mg/kg, i.p.)* | Significant tumor growth inhibition (up to 85.35%) | |

| HBC-x9 TNBC PDX | M4076 | Rucaparib/Niraparib | Enhanced efficacy and good tolerability |

*Note: While this study used the topoisomerase inhibitor irinotecan, which also induces DNA damage, it demonstrates the in vivo potential of this compound in a combination setting.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Caption: ATM and PARP signaling in synthetic lethality.

Experimental Workflows

Caption: Experimental workflow for synergy assessment.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, SW620, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound and the selected PARP inhibitor (e.g., olaparib, niraparib). Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response). Combination index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis

Objective: To assess the inhibition of ATM signaling and the induction of DNA damage and apoptosis.

Methodology:

-

Cell Lysis: Treat cells with this compound and/or a PARP inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-ATM (Ser1981), ATM, γH2AX (a marker of DSBs), cleaved PARP, and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Objective: To determine the effects of ATM and PARP inhibition on cell cycle progression and apoptosis induction.

Methodology: For Cell Cycle Analysis:

-

Cell Fixation: Treat cells as desired, harvest, and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

For Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Staining: Harvest and wash the treated cells with PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the combination of this compound and a PARP inhibitor in a preclinical animal model.

Methodology:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 SW620 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, PARP inhibitor alone, and the combination.

-

Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for the PARP inhibitor).

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like Ki67, TUNEL, and p-ATM). Analyze the tumor growth inhibition (TGI) for each treatment group.

Conclusion